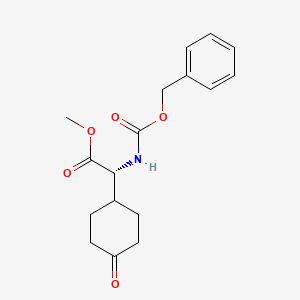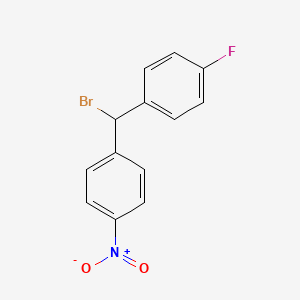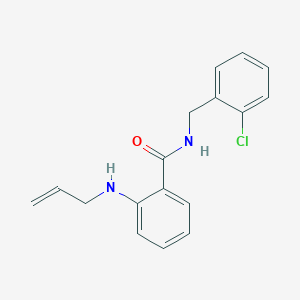
2-(Allylamino)-N-(2-chlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allylamino group and a 2-chlorobenzyl group attached to the benzamide core
Métodos De Preparación
The synthesis of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzylamine with allylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs.
Análisis De Reacciones Químicas
2-(Allylamino)-N-(2-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allylamino group, using reagents such as halogens or alkylating agents. This can lead to the formation of substituted benzamides.
Aplicaciones Científicas De Investigación
2-(Allylamino)-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-(Allylamino)-N-(2-chlorobenzyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-chlorobenzyl)benzamide: Lacks the allylamino group, which may result in different chemical and biological properties.
2-(Amino)-N-(2-chlorobenzyl)benzamide: Similar structure but without the allyl group, leading to variations in reactivity and applications.
N-(2-chlorobenzyl)-2-(methylamino)benzamide:
Propiedades
Fórmula molecular |
C17H17ClN2O |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-19-16-10-6-4-8-14(16)17(21)20-12-13-7-3-5-9-15(13)18/h2-10,19H,1,11-12H2,(H,20,21) |
Clave InChI |
UQQXZNZNNLUFAS-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


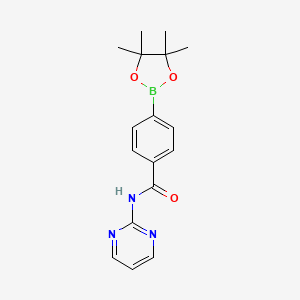
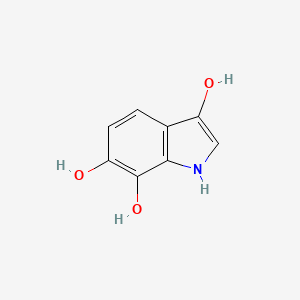
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
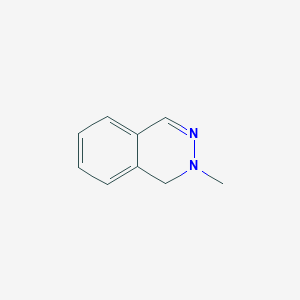

![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
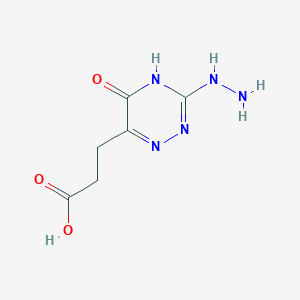
![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
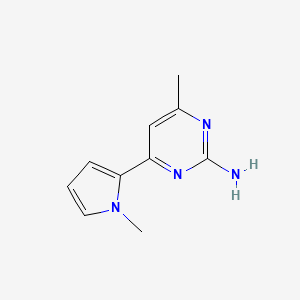
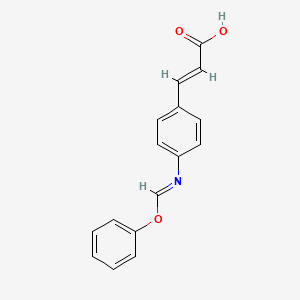
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
